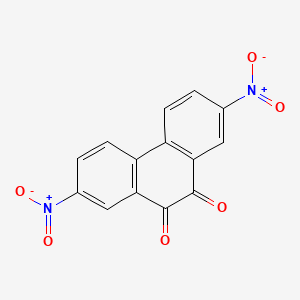

2,7-Dinitro-9,10-phenanthrenedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dinitrophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJKDKBQGPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209160 | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-94-4 | |

| Record name | 2,7-Dinitro-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrenequinone, 2,7-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2,7-Dinitro-9,10-phenanthrenedione. This compound is of significant interest in materials science and medicinal chemistry due to its unique electronic properties and potential biological activities.[1] The introduction of nitro groups to the phenanthrenequinone framework significantly alters its electronic characteristics and reactivity, making it a valuable subject of academic and industrial research.[1]

Core Chemical and Physical Properties

This compound is a light yellow to yellow solid.[1] Its fundamental properties are summarized in the table below, providing a solid foundation for its application in various research contexts.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4] |

| Molecular Weight | 298.21 g/mol | [1][2][3][4] |

| CAS Number | 604-94-4 | [1][2][3][4] |

| Melting Point | 302-304 °C | [1][2][5] |

| Boiling Point (Predicted) | 555.9 °C at 760 mmHg | [1][2][5] |

| Density (Predicted) | 1.631 g/cm³ | [1][2][5] |

| Appearance | Light yellow to yellow solid | [1] |

| LogP | 3.59540 | [2][5] |

| PSA | 125.78000 | [2][5] |

| Index of Refraction | 1.714 | [2] |

| InChI Key | NLYJKDKBQGPHLE-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are outlined below.

1. Synthesis via Direct Nitration of 9,10-Phenanthrenequinone

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 9,10-phenanthrenequinone.[1]

-

Reagents:

-

9,10-Phenanthrenequinone

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid is prepared to generate the nitronium ion (NO₂⁺), which serves as the active nitrating species.[1]

-

9,10-Phenanthrenequinone is treated with this acidic mixture.

-

The reaction is carried out under reflux conditions.

-

The desired 2,7-dinitro isomer is typically separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography.[1]

-

-

Yield: Approximately 61% of the pure product can be achieved.[1]

2. Reductive Transformation to 2,7-Diamino-9,10-phenanthrenequinone

The nitro groups of this compound can be readily reduced to amino groups, yielding a valuable precursor for the synthesis of more complex molecules like covalent organic frameworks (COFs) and chemosensors.[1]

-

Reagents:

-

This compound

-

Sodium Dithionite (Na₂S₂O₄)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

This compound is dissolved in an aqueous solution of sodium hydroxide.

-

Sodium dithionite is added as the reducing agent.

-

The reaction mixture is maintained at a temperature of 50°C for a duration of 2 hours.[1]

-

-

Yield: This transformation typically results in a yield of approximately 54%.[1]

3. Halogenation: Bromination of the Dinitro-Phenanthrenedione Core

The dinitro-phenanthrenedione core can undergo halogenation, specifically bromination, to introduce further functional groups.

-

Reagents:

-

This compound

-

Bromine

-

Concentrated Sulfuric Acid

-

Acetic Acid

-

-

Procedure:

-

Product: The reaction leads to the formation of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.[1][6]

Visualizing Chemical Pathways and Relationships

The following diagrams illustrate the key synthetic and reactive pathways involving this compound.

References

A Comprehensive Technical Guide on the Physical Properties of 2,7-Dinitro-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2,7-Dinitro-9,10-phenanthrenedione, a nitrated polycyclic quinone of significant interest in materials science and environmental research.[1] The introduction of nitro groups onto the phenanthrenequinone framework significantly alters its electronic properties and reactivity, making it a subject of ongoing academic inquiry.[1]

Core Physical and Chemical Properties

This compound is a light yellow to yellow solid.[1] Its fundamental properties are well-documented, providing a solid basis for its application in various research fields.[1]

Tabulated Physical Data

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 298.21 g/mol | [1][2][3][4][5] |

| CAS Registry Number | 604-94-4 | [1][2][4][5] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 302-304 °C | [1][2][3][5] |

| Boiling Point (Predicted) | 555.9 ± 43.0 °C at 760 mmHg | [1][2][3] |

| Density (Predicted) | 1.631 ± 0.06 g/cm³ | [1][2][3] |

| Flash Point (Predicted) | 289.4 °C | [2][3] |

| Refractive Index (Predicted) | 1.714 | [2][3] |

| LogP | 3.59540 | [2][3] |

| PSA (Polar Surface Area) | 125.78000 | [2][3] |

| InChI Key | NLYJKDKBQGPHLE-UHFFFAOYSA-N |

Experimental Protocols

The characterization and synthesis of this compound involve several standard and specific experimental procedures.

Synthesis via Electrophilic Nitration

The most documented method for synthesizing this compound is through the direct electrophilic aromatic substitution nitration of 9,10-phenanthrenequinone.[1]

Protocol:

-

Reagent Preparation: A nitrating mixture is prepared by combining fuming nitric acid and concentrated sulfuric acid. The acidic environment facilitates the generation of the nitronium ion (NO₂⁺), the active electrophile.[1]

-

Reaction: 9,10-Phenanthrenequinone is treated with the nitrating mixture. The reaction is typically conducted under reflux conditions to ensure completion.[1]

-

Work-up and Purification: Following the reaction, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration.

-

Isomer Separation: The nitration of phenanthrene can result in a mixture of isomers.[1] The desired 2,7-dinitro isomer is typically separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography to achieve a pure product with a yield of approximately 61%.[1]

Spectroscopic Characterization

The molecular structure and electronic properties of this compound are elucidated using various spectroscopic techniques.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum would be obtained by preparing a KBr pellet of the solid sample or using an ATR-FTIR spectrometer. Key expected peaks would include those corresponding to the C=O stretching of the quinone system and the symmetric and asymmetric stretching of the nitro (NO₂) groups.[1]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. A solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured across the UV-Visible range. The introduction of nitro groups is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the parent 9,10-phenanthrenedione due to the extension of the conjugated π-system.[1] While the parent compound can fluoresce, the presence of nitro groups often leads to the quenching of fluorescence.[1]

Experimental and Logic Flow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Molecular Structure of 2,7-Dinitro-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitro-9,10-phenanthrenedione is a nitrated polycyclic quinone that has garnered significant interest in various scientific fields. The presence of two nitro groups on the phenanthrenequinone framework dramatically influences its electronic properties and reactivity.[1] This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is a subject of study in materials science for potential applications in dye-sensitized solar cells due to its tunable redox potentials.[1] Furthermore, as a derivative of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), it is relevant in environmental and toxicological studies, particularly concerning its presence in diesel exhaust and its potential for DNA damage.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity.

Molecular Structure and Physicochemical Properties

This compound is a solid, light yellow to yellow compound.[1] Its core structure consists of a phenanthrenequinone scaffold with two nitro groups substituted at the 2 and 7 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 298.21 g/mol | [1][2][3][4][5] |

| CAS Registry Number | 604-94-4 | [1][3][4][5] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 302-304 °C | [1][2][4] |

| Boiling Point (Predicted) | 555.9 ± 43.0 °C at 760 mmHg | [1][2][4] |

| Density (Predicted) | 1.631 ± 0.06 g/cm³ | [1][2][4] |

| Flash Point (Predicted) | 289.4 °C | [2][4] |

| LogP | 3.59540 | [2][4] |

| PSA | 125.78000 | [2][4] |

| Refractive Index (Predicted) | 1.714 | [2][4] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1] This reaction is a classic example of electrophilic aromatic substitution.[1]

Experimental Protocol: Direct Nitration of 9,10-Phenanthrenequinone

-

Reagents: 9,10-Phenanthrenequinone, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

9,10-Phenanthrenequinone is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.

-

The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

-

The reaction is typically carried out under reflux conditions.[1]

-

The desired 2,7-dinitro isomer is then separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography.[1]

-

-

Yield: Approximately 61% of the pure product can be obtained.[1]

An alternative, multi-step synthesis starting from anthrone has also been described, which involves the nitration of anthrone to 2,7-dinitro-9,10-anthraquinone, followed by a series of reactions including Zinin reduction, diazotization, bromination, and dehydroxylation.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The molecular structure of this compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms. While specific data for the dinitrated compound is not detailed in the provided search results, data for the parent 9,10-phenanthrenedione provides a baseline for interpreting the spectra.[1] The introduction of electron-withdrawing nitro groups would be expected to cause downfield shifts for the aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational modes for this compound would include those for the C=O of the quinone system and the N-O stretching of the nitro groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions. The parent 9,10-phenanthrenedione has a known UV/Visible absorption spectrum.[1] The addition of nitro groups is expected to cause a red-shift (bathochromic shift) in the absorption spectrum due to the extension of the conjugated system and the electron-withdrawing nature of the nitro groups.[1]

Table 2: Key Spectroscopic Data (Reference to Parent Compound)

| Technique | Compound | Observed Features |

| ¹H NMR | 9,10-Phenanthrenedione | Data available for comparison[1] |

| ¹³C NMR | 9,10-Phenanthrenedione | Data available for comparison[1] |

| IR Spectroscopy | 9,10-Phenanthrenedione | Data available in NIST Chemistry WebBook[6] |

| UV-Vis Spectroscopy | 9,10-Phenanthrenedione | Data available in NIST Chemistry WebBook[7] |

| Mass Spectrometry | 9,10-Phenanthrenedione | Data available in PubChem and NIST Chemistry WebBook[7][8] |

Chemical Reactivity and Protocols

The presence of both the quinone system and the electron-withdrawing nitro groups makes this compound a versatile molecule for further chemical transformations.

Reductive Transformations

The nitro groups can be readily reduced to amino groups, yielding 2,7-Diamino-9,10-phenanthrenequinone.[1] This is a key step for synthesizing more complex molecular structures.[1]

-

Experimental Protocol: Reduction of Nitro Groups

Halogenation Reactions

The dinitro-phenanthrenedione core can undergo halogenation, specifically bromination.[1]

-

Experimental Protocol: Bromination

Caption: Reaction pathways of this compound.

Conclusion

This compound is a molecule with a well-defined structure and diverse chemical reactivity. Its synthesis via direct nitration of 9,10-phenanthrenequinone is a robust method. The presence of the dinitro and quinone functionalities makes it an important precursor for a variety of derivatives and a subject of interest in both fundamental and applied chemical research. Further exploration of its properties and reactions will likely lead to new applications in materials science and medicinal chemistry.

References

- 1. This compound | 604-94-4 | Benchchem [benchchem.com]

- 2. 2,7-dinitrophenanthrene-9,10-dione | CAS#:604-94-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 604-94-4 [m.chemicalbook.com]

- 6. 9,10-Phenanthrenedione [webbook.nist.gov]

- 7. 9,10-Phenanthrenedione [webbook.nist.gov]

- 8. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Nitration of Phenanthrenequinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) nitration of phenanthrenequinone. It covers the core principles of the reaction, predicted regioselectivity, inferred experimental protocols, and expected analytical data for the resulting nitrophenanthrenequinone isomers. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Phenanthrenequinone and its Reactivity in Electrophilic Aromatic Substitution

Phenanthrenequinone, a polycyclic aromatic dione, is a versatile building block in organic synthesis. Its extended π-system and the presence of two carbonyl groups significantly influence its reactivity towards electrophilic aromatic substitution. The carbonyl groups are electron-withdrawing and thus deactivate the aromatic rings towards electrophilic attack. However, the phenanthrene nucleus is inherently susceptible to electrophilic substitution, creating a nuanced reactivity profile. Understanding the interplay of these electronic effects is crucial for predicting the outcomes of reactions such as nitration.

The Mechanism of Nitration: An Electrophilic Aromatic Substitution Reaction

The nitration of phenanthrenequinone proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The nitronium ion (NO₂⁺), a potent electrophile, is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The π-electron system of the phenanthrenequinone ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitro-substituted phenanthrenequinone.

Regioselectivity in the Mononitration of Phenanthrenequinone

The carbonyl groups at positions 9 and 10 are strongly deactivating and meta-directing. Therefore, they will direct the incoming electrophile away from the rings to which they are attached and primarily to the other ring. Within the phenanthrene system, the 2, 4, 5, and 7 positions are generally the most reactive towards electrophiles.

Considering the deactivating nature of the quinone system, the nitration is expected to occur on the outer rings. The most probable positions for monosubstitution are the 2- and 4-positions (and their symmetric equivalents, the 7- and 5-positions, respectively). The formation of 2-nitro-9,10-phenanthrenequinone and 4-nitro-9,10-phenanthrenequinone is therefore anticipated. The exact ratio of these isomers would depend on the specific reaction conditions and would require experimental determination.

Experimental Protocols

While a specific, validated protocol for the mononitration of phenanthrenequinone is not extensively documented, a general procedure can be inferred from standard nitration methods for aromatic compounds and from protocols for the synthesis of polynitro-phenanthrenequinones.

Inferred Protocol for the Mononitration of 9,10-Phenanthrenequinone

Materials:

-

9,10-Phenanthrenequinone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid (optional, as a solvent)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,10-phenanthrenequinone (1.0 eq.) in a minimal amount of glacial acetic acid or suspend it in concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise to the stirred solution/suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: This is a generalized and inferred protocol. The reaction conditions, particularly the temperature, reaction time, and the ratio of nitrating agents, may need to be optimized to achieve the desired mononitration and to control the formation of dinitro and other polynitro byproducts.

Quantitative Data and Characterization

As direct experimental data for the mononitration of phenanthrenequinone is scarce, the following tables present predicted data based on the expected products.

Predicted Product Yields and Isomer Ratios

| Product | Predicted Position of Nitration | Expected Yield | Predicted Isomer Ratio |

| 2-Nitro-9,10-phenanthrenequinone | 2 | Moderate | Major/Minor (Requires experimental verification) |

| 4-Nitro-9,10-phenanthrenequinone | 4 | Moderate | Major/Minor (Requires experimental verification) |

Yields and isomer ratios are highly dependent on reaction conditions and require experimental validation.

Predicted Spectroscopic Data for Mononitrophenanthrenequinone Isomers

The characterization of the nitrated products would rely on standard spectroscopic techniques. The following are predicted ¹H and ¹³C NMR chemical shifts for the two most likely mononitro isomers. These predictions are based on the known spectra of phenanthrenequinone and the substituent effects of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Phenanthrenequinone | 2-Nitro-9,10-phenanthrenequinone (Predicted) | 4-Nitro-9,10-phenanthrenequinone (Predicted) |

| H-1 | ~8.2 | ~8.4 (d) | ~8.3 (d) |

| H-2 | ~7.8 | - | ~8.0 (t) |

| H-3 | ~7.8 | ~8.0 (dd) | ~8.7 (dd) |

| H-4 | ~8.1 | ~8.3 (d) | - |

| H-5 | ~8.1 | ~8.1 (d) | ~8.9 (d) |

| H-6 | ~7.8 | ~7.8 (t) | ~7.9 (t) |

| H-7 | ~7.8 | ~7.8 (t) | ~7.9 (t) |

| H-8 | ~8.2 | ~8.2 (d) | ~8.2 (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Phenanthrenequinone | 2-Nitro-9,10-phenanthrenequinone (Predicted) | 4-Nitro-9,10-phenanthrenequinone (Predicted) |

| C-1 | ~130 | ~125 | ~131 |

| C-2 | ~128 | ~148 (C-NO₂) | ~124 |

| C-3 | ~128 | ~123 | ~130 |

| C-4 | ~130 | ~132 | ~147 (C-NO₂) |

| C-4a | ~134 | ~135 | ~132 |

| C-4b | ~134 | ~134 | ~135 |

| C-5 | ~130 | ~130 | ~125 |

| C-6 | ~128 | ~128 | ~129 |

| C-7 | ~128 | ~128 | ~129 |

| C-8 | ~130 | ~130 | ~131 |

| C-8a | ~134 | ~134 | ~134 |

| C-8b | ~134 | ~134 | ~133 |

| C-9 | ~180 | ~179 | ~179 |

| C-10 | ~180 | ~179 | ~178 |

Note: These are predicted values and require experimental confirmation.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the nitration of phenanthrenequinone.

Experimental Workflow

Caption: A typical experimental workflow for the nitration of phenanthrenequinone.

Conclusion

The nitration of phenanthrenequinone presents an interesting case of electrophilic aromatic substitution on a deactivated polycyclic aromatic system. While direct and detailed experimental data is limited, this guide provides a solid foundation for researchers by outlining the fundamental mechanism, predicting the regioselectivity, offering an inferred experimental protocol, and presenting expected analytical data. Further experimental investigation is necessary to fully elucidate the isomer distribution and to optimize the reaction conditions for the selective synthesis of mononitrophenanthrenequinone isomers. These compounds hold potential as intermediates in the development of novel pharmaceuticals and functional materials.

An In-depth Technical Guide to the Electronic Properties of Dinitro-phenanthrenedione Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of dinitro-phenanthrenedione systems. Given the specialized nature of these compounds, this guide focuses on the established experimental and computational protocols for determining key electronic parameters such as HOMO-LUMO energy levels and the electrochemical gap.

The presence of strong electron-withdrawing nitro groups on the phenanthrenedione core significantly influences the electronic distribution, lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO).[1] This characteristic is pivotal for applications in organic electronics, where a low LUMO level is advantageous for electron injection and transport, making these systems potential n-type organic semiconductors.[1]

Quantitative Data Summary

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method |

| 9,10-Anthraquinone | -6.99 | -2.79 | 4.20 | DFT |

| 2,7-Dinitro-9,10-phenanthrenedione | Data not available | Data not available | Data not available |

Researchers are encouraged to use the protocols outlined in this guide to populate the data for dinitro-phenanthrenedione systems.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the electronic properties of dinitro-phenanthrenedione systems.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1]

Materials:

-

9,10-phenanthrenequinone

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Treat 9,10-phenanthrenequinone with a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

-

The reaction is typically carried out under reflux conditions.

-

Separation of the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative, is achieved through recrystallization or chromatography.[1]

-

The final product is a light yellow to yellow solid with a melting point of 302-304 °C.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Instrumentation:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

Glassy carbon working electrode, Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

-

Inert gas (e.g., argon or nitrogen) for deoxygenating the solution.

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Deoxygenation: Purge the electrolyte solution with an inert gas for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Background Scan: Perform a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of impurities.

-

Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of the dinitro-phenanthrenedione compound in the deoxygenated electrolyte solution.

-

Measurement:

-

Immerse the three electrodes into the sample solution.

-

Apply a potential sweep, scanning from an initial potential to a final potential and then back to the initial potential. The potential range should be wide enough to observe the reduction and oxidation peaks of the compound.

-

Record the resulting current as a function of the applied potential.

-

Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum):

-

E_HOMO = -[E_ox - E_½(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red - E_½(Fc/Fc⁺) + 4.8] eV

-

-

The electrochemical gap is then calculated as: E_gap = E_LUMO - E_HOMO.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (typically 1 cm path length).

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the dinitro-phenanthrenedione compound and is transparent in the desired wavelength range (e.g., dichloromethane, chloroform, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled only with the solvent.

-

Measurement:

-

Fill a clean quartz cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of the absorption onset (λ_onset), which corresponds to the lowest energy electronic transition.

-

Calculate the optical band gap (E_g^opt) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for predicting the electronic properties of molecules.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Geometry Optimization:

-

Construct the initial 3D structure of the dinitro-phenanthrenedione molecule.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

-

The HOMO energy is the energy of the highest occupied molecular orbital, and the LUMO energy is the energy of the lowest unoccupied molecular orbital.

-

The HOMO-LUMO gap is the difference between these two energies.

-

-

Analysis:

-

Visualize the HOMO and LUMO to understand the electron density distribution. In dinitro-phenanthrenedione systems, the HOMO is expected to be distributed over the phenanthrene core, while the LUMO is anticipated to be localized more on the dione and nitro groups due to their electron-withdrawing nature.

-

Mandatory Visualization

Since no specific biological signaling pathways involving dinitro-phenanthrenedione systems were identified, a logical workflow diagram is presented to illustrate the interdisciplinary approach to characterizing their electronic properties.

Caption: Workflow for characterizing dinitro-phenanthrenedione electronic properties.

References

A Technical Guide to the Spectroscopic Analysis of 2,7-Dinitro-9,10-phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,7-Dinitro-9,10-phenanthrenedione, a nitrated polycyclic quinone of interest in various research contexts. The document details the key spectroscopic techniques used for its characterization, presents expected data in a structured format, and offers generalized experimental protocols.

Introduction

This compound is a derivative of 9,10-phenanthrenequinone, characterized by the presence of two electron-withdrawing nitro groups on its aromatic framework.[1] This substitution significantly influences its electronic properties, chemical reactivity, and spectroscopic signature. The compound typically appears as a light yellow to yellow solid with a melting point in the range of 302-304 °C.[1][2][3] Spectroscopic analysis is fundamental to confirming its molecular structure, assessing its purity, and understanding its electronic and vibrational characteristics.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆N₂O₆ | [2] |

| Molecular Weight | 298.21 g/mol | [2] |

| CAS Number | 604-94-4 | [2][4] |

| Melting Point | 302-304 °C | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

Spectroscopic Characterization

The elucidation of the structure and electronic properties of this compound relies on a combination of spectroscopic methods.[1]

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The parent compound, 9,10-phenanthrenedione, exhibits characteristic absorption spectra.[1][5] The introduction of two nitro groups at the 2 and 7 positions is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the potent electron-withdrawing nature of the nitro groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]

While the 9,10-phenanthrenedione core can be fluorescent, the presence of nitro groups typically leads to significant fluorescence quenching.[1][6] This "turn-off" mechanism is common in nitroaromatic compounds and occurs via processes like photoinduced electron transfer (PET).[6] However, chemical modification of this compound, for instance, by reducing the nitro groups to fluorescent amino groups, can yield highly emissive derivatives.[1]

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule. Key expected signals for this compound include:

-

C=O Stretching: Strong absorptions characteristic of the dione carbonyl groups.

-

NO₂ Stretching: Distinct symmetric and asymmetric stretching vibrations from the nitro groups, which are powerful diagnostic peaks.[1]

-

C=C Stretching: Signals corresponding to the aromatic rings.

-

C-H Bending: Out-of-plane bending vibrations that can give information about the substitution pattern on the aromatic rings.

NMR spectroscopy is crucial for determining the precise atomic connectivity.

-

¹H NMR: The electron-withdrawing nitro groups are expected to deshield the adjacent aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to the parent phenanthrenequinone.[1]

-

¹³C NMR: Similarly, the carbon atoms directly bonded to or in proximity to the nitro groups will experience significant deshielding. The carbonyl carbons of the quinone system will appear at the far downfield end of the spectrum.[1] While specific data for the title compound is not widely published, predicted spectra for related structures serve as a useful reference.[1]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₁₄H₆N₂O₆), the expected exact mass is approximately 298.02 Da. The phenanthrenedione core has also been utilized as a mass-tagging reagent in advanced LC-MS applications for the sensitive detection of other molecules.[1][7]

Summary of Expected Spectroscopic Data

| Technique | Expected Key Observations | Interpretation |

| UV-Vis | Bathochromic (red) shift compared to 9,10-phenanthrenedione. | Electron-withdrawing NO₂ groups extend conjugation and lower the LUMO energy.[1] |

| Fluorescence | Low to negligible fluorescence (quenching). | Fluorescence quenching is a characteristic of many nitroaromatic compounds.[1][6] |

| IR / Raman | Strong C=O stretches. Intense symmetric and asymmetric NO₂ stretching bands. | Confirms the presence of the quinone and nitro functional groups.[1] |

| ¹H NMR | Aromatic proton signals shifted downfield. | Deshielding effect from electron-withdrawing NO₂ groups.[1] |

| ¹³C NMR | Carbonyl signals >170 ppm. Aromatic carbon signals shifted downfield. | Confirms carbon skeleton and the electronic environment of each carbon atom.[1] |

| Mass Spec. | Molecular ion peak corresponding to C₁₄H₆N₂O₆. | Confirms molecular weight and formula.[2] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., acetonitrile, dichloromethane, or ethanol).

-

Sample Preparation: Prepare a stock solution of this compound of a precise concentration (e.g., 1 mM). Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically in the 1-20 µM range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction or "zero" the instrument.

-

Data Acquisition: Record the absorption spectrum of each prepared solution over a suitable wavelength range (e.g., 200-700 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from a plot of absorbance versus concentration.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar, aromatic compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

-

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign the peaks based on chemical shifts, coupling patterns, and 2D correlations.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) and confirm that its m/z value corresponds to the calculated molecular weight of the compound. For HRMS, confirm that the measured exact mass is within a few ppm of the calculated exact mass for the formula C₁₄H₆N₂O₆. Analyze any fragmentation patterns to gain further structural insights.

Visualized Workflows and Reactions

The following diagrams illustrate key processes related to this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Synthesis via direct nitration of the parent quinone.[1]

Caption: Reductive transformation to an aminated derivative.[1]

References

- 1. This compound | 604-94-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2,7-dinitrophenanthrene-9,10-dione | CAS#:604-94-4 | Chemsrc [chemsrc.com]

- 5. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]

- 7. 9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

2,7-Dinitro-9,10-phenanthrenedione melting point and appearance

An In-depth Technical Guide to 2,7-Dinitro-9,10-phenanthrenedione For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, a nitrated polycyclic quinone of significant interest in materials science and environmental health research.

Core Properties of this compound

Appearance: this compound is a light yellow to yellow solid.[1]

Melting Point: The melting point of this compound is recorded to be in the range of 302-304 °C.[1][2][3]

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 298.21 g/mol | [1][2][3][4][5] |

| CAS Registry Number | 604-94-4 | [1][3][4][5] |

| Melting Point | 302-304 °C | [1][2][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point (Predicted) | 555.9±43.0 °C | [1] |

| Density (Predicted) | 1.631±0.06 g/cm³ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis via Electrophilic Nitration of 9,10-Phenanthrenequinone

The most common method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1]

Materials:

-

9,10-Phenanthrenequinone

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

-

The reaction mixture is typically heated under reflux.[1]

-

Upon completion of the reaction, the mixture is cooled and poured onto ice water to precipitate the crude product.

-

The precipitate is collected by filtration and washed with water until the filtrate is neutral.

-

Purification of the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative, is achieved through recrystallization or chromatography.[1] A reported yield for the pure product is approximately 61%.[1]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.

Logical Workflow and Visualization

The synthesis and subsequent characterization of this compound follow a logical experimental workflow. This process is visualized in the diagram below.

Caption: Synthesis and Characterization Workflow for this compound.

This guide provides foundational information for researchers working with this compound. The provided protocols and data serve as a starting point for further investigation and application of this compound in various scientific fields.

References

Solubility of 2,7-Dinitro-9,10-phenanthrenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,7-Dinitro-9,10-phenanthrenedione in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, it presents a general experimental protocol for determining the solubility of poorly soluble crystalline compounds, offering a practical approach for researchers. A summary of the available physicochemical properties is also included.

Introduction

This compound is a nitrated polycyclic quinone. Such compounds are of interest in materials science and toxicology. The introduction of nitro groups to the phenanthrenequinone framework significantly influences its electronic properties and, consequently, its solubility. Understanding the solubility of this compound is crucial for its application in synthesis, biological assays, and material fabrication.

Solubility Profile of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature has yielded no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic or aqueous solvents.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

-

Aqueous Solvents (e.g., Water): The molecule possesses a large, non-polar polycyclic aromatic hydrocarbon backbone. While the two nitro groups and two ketone functionalities introduce some polarity, the overall molecule is expected to be hydrophobic. Therefore, its solubility in water is predicted to be extremely low.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit its highest solubility in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in acetonitrile is likely to be lower but still greater than in polar protic or non-polar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the polar nitro and ketone groups may allow for some interaction with polar protic solvents. However, the large non-polar core will limit solubility. It is expected to be sparingly soluble in alcohols like ethanol and methanol.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): The parent compound, phenanthrene, is soluble in non-polar organic solvents[1][2]. The addition of polar nitro and dione groups to the structure of this compound will decrease its affinity for non-polar solvents. Therefore, it is expected to have low to negligible solubility in solvents like hexane and toluene. Chloroform might be a slightly better solvent due to its ability to interact with the polar functionalities.

Physicochemical Properties

The following table summarizes the available physicochemical properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆N₂O₆ | [3] |

| Molecular Weight | 298.21 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 302-304 °C | [3] |

| Predicted Boiling Point | 555.9±43.0 °C | [3] |

| Predicted Density | 1.631±0.06 g/cm³ | [3] |

| CAS Number | 604-94-4 | [3] |

Proposed Experimental Protocol for Solubility Determination

Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. A general protocol for the isothermal shake-flask method, a common technique for determining the solubility of crystalline solids, is provided below.

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

A range of solvents (e.g., water, ethanol, DMSO, acetonitrile, toluene)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., set to 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. A preliminary time-course experiment can determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the same as the test solvent, or a solvent in which it is freely soluble and which is miscible with the mobile phase for HPLC).

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered sample solutions with a known factor if necessary to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the experimental determination and analysis of a compound's solubility.

References

An In-depth Technical Guide to the Reaction Mechanism of Phenanthrenequinone Nitration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the nitration of phenanthrenequinone. Due to a lack of extensive direct studies on this specific reaction, this document synthesizes information from the well-established principles of electrophilic aromatic substitution, the known reactivity of phenanthrene and quinone systems, and available data on nitrated phenanthrenequinone derivatives. This guide offers a proposed mechanism, a generalized experimental protocol, and a compilation of relevant data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenanthrenequinone, a polycyclic aromatic dione, serves as a valuable scaffold in the synthesis of various bioactive molecules and functional materials. The introduction of a nitro group onto its aromatic framework can significantly alter its electronic properties and biological activity, opening avenues for the development of novel therapeutic agents and chemical probes. Understanding the mechanism and regioselectivity of the nitration of phenanthrenequinone is crucial for the controlled synthesis of its nitro derivatives. This guide aims to provide a detailed technical overview of this electrophilic aromatic substitution reaction.

Proposed Reaction Mechanism

The nitration of phenanthrenequinone is anticipated to proceed via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of the phenanthrenequinone molecule.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

health and safety data for 2,7-Dinitro-9,10-phenanthrenedione

An In-depth Technical Guide to the Health and Safety of 2,7-Dinitro-9,10-phenanthrenedione For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive overview of the available health and safety information for this compound. Due to the limited specific toxicological data for this compound, this guide extrapolates potential hazards from data on the parent compound, 9,10-phenanthrenequinone, and the general class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). This guide is intended for researchers, scientists, and professionals in drug development and requires the user to exercise caution and implement rigorous safety protocols.

Chemical Identification and Physical Properties

This compound is a nitrated polycyclic quinone.[1] It is recognized as an environmental constituent, particularly in diesel exhaust, which has prompted research into its biological activities.[1]

| Property | Value | References |

| CAS Number | 604-94-4 | [1][2] |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2] |

| Molecular Weight | 298.21 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 302-304 °C | [1][2] |

| Synonyms | 2,7-Dinitro-9,10-phenanthraquinone, 2,7-Dinitrophenanthraquinone | [3] |

Hazard Identification and Classification

Specific GHS hazard classifications for this compound are not well-established. However, based on its chemical structure—a quinone and a nitroaromatic compound—several potential hazards can be inferred. Nitro-PAHs are often direct-acting mutagens and potential carcinogens.[4] The parent compound, 9,10-phenanthrenequinone, is classified as causing skin and serious eye irritation.[5]

Inferred Potential Hazards:

-

Mutagenicity: As a nitro-PAH, it is suspected to be mutagenic.[4][6]

-

Carcinogenicity: Many nitro-PAHs are considered potential carcinogens.[4][7]

-

Eye and Skin Irritation: Likely to cause irritation based on the parent quinone structure.[5]

-

Aquatic Toxicity: The parent compound is toxic to aquatic life.[8]

-

Combustibility: The compound is combustible and may form explosive dust mixtures in the air.[5][8]

-

Reactivity: Organic nitro compounds can have thermal instability and may decompose exothermically, a risk that can be increased by impurities.[9]

Toxicological Information

Direct toxicological data for this compound is extremely limited. The primary concerns stem from its classification as a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a quinone.

Mutagenicity

A single study reported mutagenic activity in a bacterial test system.

| Test System | Organism | Dose | Result | Reference |

| Mutation Test | Escherichia coli | 100 ng/tube | Mutagenic | [10] |

Mechanism of Toxicity: Reactive Oxygen Species (ROS) Generation

The toxicity of quinones is often mediated by their ability to undergo redox cycling, which generates reactive oxygen species (ROS).[11] This process can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[11][12] Flavoproteins, such as cytochrome P450 reductase, can catalyze a one-electron reduction of the quinone to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻), initiating a cascade of ROS formation.[11] This mechanism is a key driver of cellular signaling disruption and cytotoxicity.[12][13][14]

Safe Handling and Exposure Control

Given the potential hazards, strict safety protocols must be followed when handling this compound.[15]

| Control Measure | Specification | References |

| Engineering Controls | Work in a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [5][16] |

| Personal Protective Equipment (PPE) | - Eye/Face: Chemical safety goggles or face shield. - Skin: Chemical-resistant gloves (e.g., Butyl rubber, Viton), lab coat. - Respiratory: Not typically required if handled in a fume hood. Use a NIOSH-approved respirator with a particulate filter if dusts may be generated outside of a hood. | [5][7][17] |

| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Launder contaminated clothing before reuse. | [8][15][17] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents.[7][18] |

First Aid and Emergency Procedures

| Situation | Procedure | References |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [16][19][17] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [8][16][19] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][16][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8][17] |

| Spill | Evacuate the area. Wear appropriate PPE. Avoid generating dust. Carefully sweep up solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site. | [7][19][17] |

| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. | [16][17] |

Experimental Protocols: Safety Assessment Workflow

For novel or under-characterized compounds like this compound, a tiered approach to safety assessment is recommended.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[20] It uses specific strains of Salmonella typhimurium or Escherichia coli that are unable to synthesize an essential amino acid (e.g., histidine).[20][21] The test measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20][21]

Objective: To determine the mutagenic potential of this compound.

Materials:

-

Bacterial tester strains (e.g., S. typhimurium TA98 for frameshift mutations, TA100 for base-pair substitutions).[21]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100).[21][22]

-

Negative control (solvent only).

-

S9 fraction (rat liver extract) for metabolic activation.[22][23]

-

Molten top agar containing a trace amount of histidine/biotin.

-

Minimal glucose agar plates.

Procedure (Plate Incorporation Method):

-

Preparation: Prepare serial dilutions of the test compound. Label all minimal glucose agar plates for each strain, dose, and condition (with and without S9 mix).[24]

-

Mixing: To a sterile tube containing 2 mL of molten top agar (kept at ~45°C), add in the following order:

-

0.1 mL of the bacterial tester strain culture.

-

0.1 mL of the test compound dilution (or control solution).

-

0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).[22]

-

-

Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.[22]

-

Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[22]

-

Scoring: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Disclaimer: This guide is based on currently available information and is intended for informational purposes for qualified professionals. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.

References

- 1. This compound | 604-94-4 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2,7-dinitrophenanthrene-9,10-dione | CAS#:604-94-4 | Chemsrc [chemsrc.com]

- 4. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. aaqr.org [aaqr.org]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Mobile [my.chemius.net]

- 19. echemi.com [echemi.com]

- 20. Ames test - Wikipedia [en.wikipedia.org]

- 21. enamine.net [enamine.net]

- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 23. iphasebiosci.com [iphasebiosci.com]

- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide for Aromatic Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and reactivity of 2,7-Dinitro-9,10-phenanthrenedione, a key model system in the study of aromatic chemistry. Its unique electronic structure, characterized by the presence of both electron-withdrawing nitro groups and a quinone system on a polycyclic aromatic framework, makes it an invaluable tool for investigating reaction mechanisms, substituent effects, and the electronic properties of complex aromatic compounds.

Core Chemical and Physical Properties

This compound is a light yellow to yellow solid. Its fundamental properties are summarized in the table below, providing a solid foundation for its application in various research contexts.[1]

| Property | Value |

| Molecular Formula | C₁₄H₆N₂O₆ |

| Molecular Weight | 298.21 g/mol [1] |

| CAS Registry Number | 604-94-4[1] |

| Melting Point | 302-304 °C[1] |

| Boiling Point (Predicted) | 555.9 ± 43.0 °C[1] |

| Density (Predicted) | 1.631 ± 0.06 g/cm³[1] |

Synthesis of this compound

The primary and most documented method for synthesizing this compound is through the direct electrophilic nitration of 9,10-phenanthrenequinone.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile.[1]

Caption: Synthesis of this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method of direct nitration of 9,10-phenanthrenequinone.

Materials:

-

9,10-phenanthrenequinone

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Recrystallization solvent (e.g., glacial acetic acid or a suitable solvent mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion.

-

Heat the reaction mixture under reflux conditions. The reaction time will vary depending on the scale and specific conditions, but can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and carefully pour it over a large volume of ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water to remove any residual acid.

-

Purify the crude this compound by recrystallization. This step is crucial to separate the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative.[1] A typical yield for the pure product is approximately 61%.[1]

An alternative, multi-step synthesis starting from anthrone has also been described, involving nitration to 2,7-dinitro-9,10-anthraquinone followed by a series of transformations including Zinin reduction, diazotization, bromination, and dehydroxylation.[1]

Spectroscopic and Electrochemical Properties

The introduction of two electron-withdrawing nitro groups at the 2 and 7 positions of the phenanthrenequinone core significantly influences its electronic and, consequently, its spectroscopic and electrochemical properties.

Spectroscopic Analysis

A variety of spectroscopic techniques are employed to elucidate the molecular structure and electronic properties of this compound and its derivatives.

| Spectroscopic Technique | Expected Observations for this compound |

| UV-Visible Spectroscopy | A red-shift in the absorption spectrum is expected compared to the parent 9,10-phenanthrenequinone due to the extension of the conjugated system and the electron-withdrawing nature of the nitro groups.[1] |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro groups are expected around 1515 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The electron-withdrawing nitro groups are predicted to cause a downfield shift (deshielding) of the signals for the nearby aromatic protons and carbons in both ¹H and ¹³C NMR spectra.[1] |

Electrochemical Properties

The presence of the two nitro groups enhances the electron-accepting capability of the molecule, thereby modifying its redox potential compared to the parent quinone.[1] This makes it a subject of interest in materials science for applications such as dye-sensitized solar cells due to its tunable redox potentials.[1] The electron-withdrawing nature of the nitro groups facilitates the acceptance of electrons.[1]

Key Chemical Transformations

This compound serves as a versatile intermediate for the synthesis of other complex organic molecules. Its nitro groups and quinone moiety are key reactive sites.

Reductive Transformations: Synthesis of Aminated Derivatives

The nitro groups of this compound can be readily reduced to amino groups, yielding 2,7-Diamino-9,10-phenanthrenequinone. This transformation is a pivotal step in constructing more complex molecular architectures.[1]

Caption: Reduction of this compound to its diamino derivative.

This protocol details the reduction of the nitro groups to amino groups.

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Add sodium dithionite to the solution.

-

Heat the reaction mixture at approximately 50°C for about 2 hours.

-

After the reaction is complete, cool the mixture and isolate the product.

-

The typical yield for this transformation is around 54%.[1]

Halogenation Reactions: Bromination

The dinitro-phenanthrenedione core can undergo further electrophilic substitution, such as bromination.

Caption: Bromination of this compound.

The bromination of 2,7-Dinitro-9,10-phenanthrenequinone with bromine in a mixture of concentrated sulfuric acid and acetic acid leads to the formation of 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone.[1] Interestingly, the presence of nitric acid has been observed to be necessary for this reaction to occur, suggesting a complex interplay of reagents in the reaction mechanism.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research:

-

Model System in Aromatic Chemistry: Its well-defined structure with strong electron-withdrawing groups makes it an excellent model for studying the principles of aromatic chemistry, including reaction mechanisms and substituent effects.[1]

-

Intermediate in Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, with its ability to be transformed into amino and bromo derivatives opening up pathways to a wide range of other compounds.[1]

-

Potential Biological Activity: Research has indicated that this compound may possess anticancer properties, with one study demonstrating its ability to significantly inhibit the proliferation of various cancer cell lines at micromolar concentrations by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for the development of new anticancer agents.[1]

-

Materials Science: Nitrated polycyclic quinones, including this compound, are of interest in materials science for their potential applications in areas like dye-sensitized solar cells due to their tunable redox potentials.[1]

-

Environmental and Toxicological Studies: As nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and their quinone derivatives are recognized as significant environmental constituents, particularly in diesel exhaust, the study of compounds like this compound provides valuable insights into their biological activities and potential health impacts.[1]

References

Charge-Transfer Complexes of Dinitrophenanthrenediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals